BenchChemオンラインストアへようこそ!

Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry Solid-State Chemistry Parallel Synthesis

Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1344046-00-9) is a 2,5-disubstituted 1,3,4-oxadiazole derivative bearing a 4-methylphenyl (p-tolyl) substituent at position 5 and an ethyl carboxylate ester at position 2. With a molecular formula C12H12N2O3 and molecular weight 232.24 g/mol, this compound belongs to the 1,3,4-oxadiazole regioisomeric family—a scaffold systematically distinguished from the 1,2,4-oxadiazole isomer by approximately one order of magnitude lower lipophilicity (log D), improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 1344046-00-9
Cat. No. B1527696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate
CAS1344046-00-9
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)C
InChIInChI=1S/C12H12N2O3/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
InChIKeyLCSNENGYBUHMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1344046-00-9): Procurement-Grade Physicochemical Profile and Regioisomeric Identity


Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1344046-00-9) is a 2,5-disubstituted 1,3,4-oxadiazole derivative bearing a 4-methylphenyl (p-tolyl) substituent at position 5 and an ethyl carboxylate ester at position 2 . With a molecular formula C12H12N2O3 and molecular weight 232.24 g/mol, this compound belongs to the 1,3,4-oxadiazole regioisomeric family—a scaffold systematically distinguished from the 1,2,4-oxadiazole isomer by approximately one order of magnitude lower lipophilicity (log D), improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility [1][2]. The 4-methylphenyl substituent confers distinct physicochemical properties including a depressed melting point and modulated log P compared to unsubstituted phenyl analogs, making this compound a differentiated building block for medicinal chemistry, agrochemical, and materials science programs where controlled lipophilicity and crystallinity are critical selection factors.

Why Generic 1,3,4-Oxadiazole-2-carboxylate Substitution Fails for Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1344046-00-9)


Substituting Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate with a structurally related 1,3,4-oxadiazole-2-carboxylate ester (e.g., ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate or ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate) introduces measurable differences in melting point (>30 °C variation), lipophilicity (log P shifts of ~0.5 log units), and density that directly affect crystallization behavior, chromatographic purification protocols, and formulation handling in parallel synthesis workflows . More critically, replacing the 1,3,4-oxadiazole regioisomer with a 1,2,4-oxadiazole counterpart—a common practice in scaffold hopping—alters log D by approximately one order of magnitude (~1 log unit), fundamentally changing permeability, solubility, and metabolic stability profiles as demonstrated by systematic matched-pair analysis across the AstraZeneca compound collection [1]. These physicochemical divergences propagate into divergent ADME properties and biological readouts, making direct interchange without re-optimization scientifically unsound.

Quantitative Differentiation Evidence: Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1344046-00-9) vs. Closest Analogs


Melting Point Depression of ~34 °C Relative to Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate Enables Low-Temperature Melt Processing

Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate exhibits a melting point of approximately 34–38 °C, compared to 70–72 °C for the unsubstituted phenyl analog Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (CAS 16691-25-1) . This represents a melting point depression of ≥32 °C attributable to the 4-methyl substituent disrupting crystal lattice packing. The near-ambient melting point of the target compound facilitates low-temperature melt processing, solvent-free reactions, and easier handling in automated liquid dispensing systems compared to the higher-melting phenyl analog.

Medicinal Chemistry Solid-State Chemistry Parallel Synthesis

Predicted log P of 2.22 vs. 2.0 for the Unsubstituted Phenyl Analog: Modulated Lipophilicity for Fine-Tuned Membrane Permeability

The predicted log P of Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate is 2.22 (chemsrc) to 2.72 (ACD/LogP), compared to XLogP3-AA = 2.0 for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate (PubChem) [1]. The introduction of the 4-methyl group increases predicted log P by approximately 0.2–0.7 log units relative to the parent phenyl compound, corresponding to a ~1.6–5-fold increase in calculated octanol-water partition coefficient. This incremental lipophilicity modulation is useful for optimizing membrane permeability within Lipinski-compliant chemical space without introducing halogen atoms that may raise toxicological concerns.

Drug Design ADME Lipophilicity

1,3,4-Oxadiazole Regioisomer Exhibits ~1 Order of Magnitude Lower log D than 1,2,4-Oxadiazole Matched Pairs: Systematic AstraZeneca Analysis

A systematic matched-pair analysis of 1,3,4- vs. 1,2,4-oxadiazole regioisomers across the AstraZeneca compound collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D), along with significantly improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to the corresponding 1,2,4-oxadiazole isomer [1][2]. This class-level finding directly applies to Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate: selecting this 1,3,4-oxadiazole ester over a hypothetical 1,2,4-oxadiazole counterpart (e.g., ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate) yields a log D reduction of approximately 1 log unit, translating to ~10-fold lower lipophilicity and attendant ADME advantages.

Medicinal Chemistry Scaffold Selection Physicochemical Properties

Lower Predicted Density (1.193 g/cm³) vs. Phenyl Analog (1.223 g/cm³) and Absence of Halogen Mass: Lighter Scaffold for Lead Optimization

The predicted density of Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate is 1.193 ± 0.06 g/cm³, compared to 1.223 ± 0.06 g/cm³ for Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate . Additionally, the target compound (MW = 232.24 g/mol) is 20.41 g/mol lighter than the 4-chlorophenyl analog (Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate, MW = 252.65 g/mol, CAS 68496-88-8) . The lower density and absence of a heavy halogen atom reduce the molecular weight penalty in lead optimization, preserving ligand efficiency metrics while retaining the aryl substitution needed for target binding.

Physicochemical Profiling Lead Optimization Fragment-Based Design

Optimal Research and Industrial Application Scenarios for Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1344046-00-9)


Medicinal Chemistry Lead Optimization: Lipophilicity-Controlled Scaffold with Low Melting Point for Parallel Synthesis

The combination of a 1,3,4-oxadiazole core (imparting ~1 order of magnitude lower log D than 1,2,4-oxadiazole isomers [1]) and a 4-methylphenyl substituent (providing a ~0.2–0.7 log P increment over the parent phenyl scaffold ) makes this compound an ideal intermediate for medicinal chemistry teams optimizing permeability within Lipinski-compliant space. Its depressed melting point (34–38 °C ) facilitates automated liquid handling and melt-based library production without thermal degradation, directly addressing throughput bottlenecks in parallel synthesis workflows.

Agrochemical Discovery: Halogen-Free 1,3,4-Oxadiazole Building Block with Favorable Environmental Profile

With a molecular weight of 232.24 g/mol and the absence of halogen substituents, this compound offers a lower-mass, halogen-free alternative to the 4-chlorophenyl analog (MW = 252.65 g/mol ) for agrochemical lead generation. The 1,3,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and amide functionalities [1], while the 4-methylphenyl group provides hydrophobic contact without the environmental persistence concerns associated with halogenated aromatics. The predicted log P of 2.22 falls within the optimal range for foliar uptake in herbicide and fungicide design.

Materials Science: Low-Melting Oxadiazole Monomer for Optoelectronic Polymer Synthesis

The 1,3,4-oxadiazole ring is a well-established electron-transporting moiety in organic light-emitting diodes (OLEDs) and fluorescent materials. The near-ambient melting point (34–38 °C ) of this specific derivative simplifies melt-polymerization and solvent-free thin-film processing compared to the higher-melting phenyl analog (70–72 °C ). The ethyl carboxylate ester at position 2 provides a synthetic handle for further derivatization into amides, hydrazides, or carboxylic acids, enabling modular incorporation into conjugated polymer backbones.

Chemical Biology Tool Compound Synthesis: Regioisomerically Defined Scaffold for Target Engagement Studies

In chemical biology applications where regioisomeric purity directly impacts target engagement interpretation, the unambiguous 1,3,4-oxadiazole constitution of this compound eliminates the confounding effects of 1,2,4-oxadiazole contamination. The systematic AstraZeneca analysis demonstrated that 1,3,4- and 1,2,4-oxadiazole regioisomers diverge significantly in hERG inhibition, metabolic stability, and solubility [1], meaning that isomeric impurities can generate spurious biological readouts. Procuring this CAS-registered, regioisomerically pure compound ensures reproducible SAR data in biochemical and cellular assays.

Quote Request

Request a Quote for Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.